molecular formula C3H6BrNO3S B15251511 3-Bromo-2-oxopropane-1-sulfonamide

3-Bromo-2-oxopropane-1-sulfonamide

Cat. No.: B15251511
M. Wt: 216.06 g/mol
InChI Key: QVLWICCOJMYTNL-UHFFFAOYSA-N
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Description

3-Bromo-2-oxopropane-1-sulfonamide is an organosulfur compound characterized by the presence of a bromine atom, a ketone group, and a sulfonamide group. This compound is of significant interest due to its diverse applications in various fields, including pharmaceuticals, agrochemicals, and polymer industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-oxopropane-1-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through large-scale oxidative coupling reactions. The use of readily available low-cost commodity chemicals such as thiols and amines makes this process economically viable .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-oxopropane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can replace the bromine atom under appropriate conditions.

Major Products Formed:

Scientific Research Applications

3-Bromo-2-oxopropane-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-oxopropane-1-sulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-2-oxopropane-1-sulfonamide is unique due to the presence of the bromine atom and the ketone group, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C3H6BrNO3S

Molecular Weight

216.06 g/mol

IUPAC Name

3-bromo-2-oxopropane-1-sulfonamide

InChI

InChI=1S/C3H6BrNO3S/c4-1-3(6)2-9(5,7)8/h1-2H2,(H2,5,7,8)

InChI Key

QVLWICCOJMYTNL-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)CBr)S(=O)(=O)N

Origin of Product

United States

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